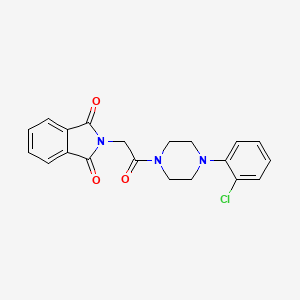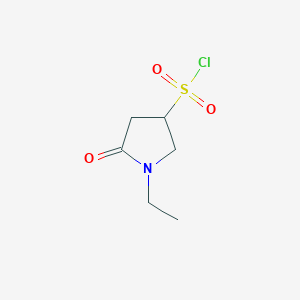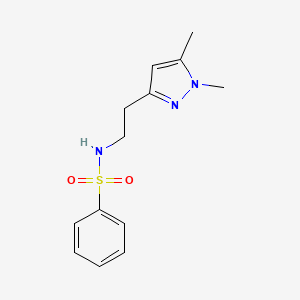
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been found to be effective in inhibiting various enzymes and proteins.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities . This suggests that the compound might interfere with the life cycle of Leishmania and Plasmodium species, affecting their survival and proliferation.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium species . This leads to a reduction in the severity of leishmaniasis and malaria, respectively.
Advantages and Limitations for Lab Experiments
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it a valuable tool for studying their functions. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, this compound also has some limitations. It has a short half-life in vivo, which can limit its effectiveness in some experiments. It can also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide in scientific research. One potential application is in the treatment of cancer. Carbonic anhydrase has been found to be overexpressed in many types of cancer, and inhibiting its activity with this compound has been shown to have antitumor effects in preclinical models. Another potential application is in the treatment of bacterial infections. Sulfonamide-sensitive enzymes are essential for the biosynthesis of folate in bacteria, and inhibiting their activity with this compound has been found to be effective in killing bacteria in vitro. Finally, this compound could be used as a tool for studying the role of carbonic anhydrase and sulfonamide-sensitive enzymes in various physiological processes, such as bone metabolism and immune function.
Synthesis Methods
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide is synthesized by reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-(chlorosulfonyl)benzoic acid in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has been widely used in scientific research as a potent inhibitor of various enzymes and proteins. It has been found to be effective in inhibiting carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in regulating acid-base balance in the body. This compound has also been found to inhibit the activity of sulfonamide-sensitive enzymes, such as dihydropteroate synthase and dihydrofolate reductase, which are essential for the biosynthesis of folate.
properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-10-12(15-16(11)2)8-9-14-19(17,18)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVHMAPONUEUKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

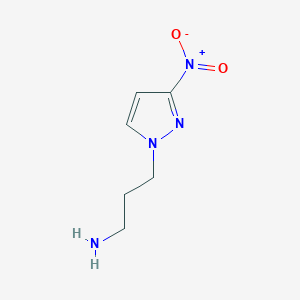
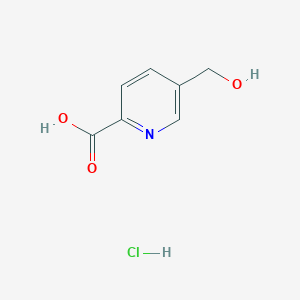
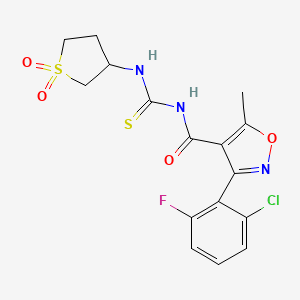

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)
![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)
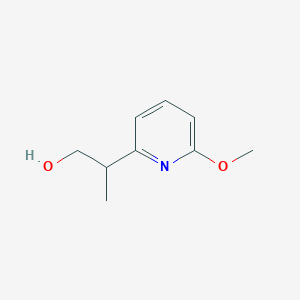

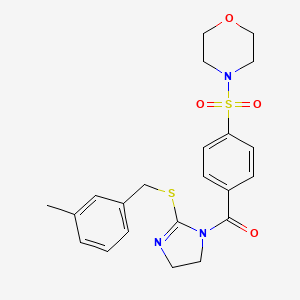

![1-[2-(1-Benzylpiperidin-3-yl)pyrrolidin-1-yl]-2-chloropropan-1-one](/img/structure/B2354144.png)
